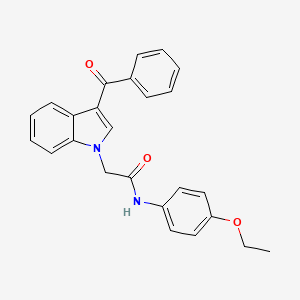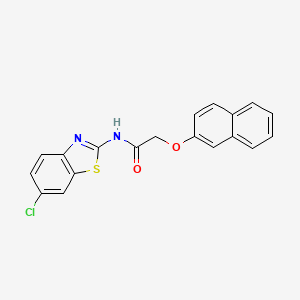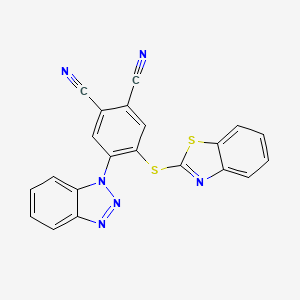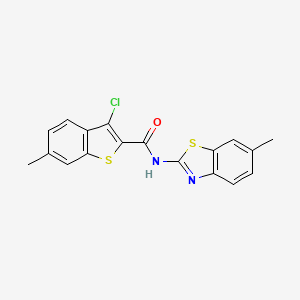![molecular formula C21H16ClNO2S B3621287 1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE](/img/structure/B3621287.png)
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE
Overview
Description
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiophene and chlorophenoxy groups are then introduced through subsequent reactions, such as nucleophilic substitution and coupling reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products .
Scientific Research Applications
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity . The thiophene and chlorophenoxy groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects . The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives, such as:
1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOLE-2,3-DIONE: This compound lacks the thiophene group, which may result in different biological activities and chemical properties.
1-[2-(2-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE: The methoxy group replaces the chlorine atom, potentially altering the compound’s reactivity and interactions.
The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2S/c22-17-7-2-4-9-19(17)25-12-11-23-14-16(15-6-1-3-8-18(15)23)21(24)20-10-5-13-26-20/h1-10,13-14H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAJWLBCAFVHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4-methylbenzoate](/img/structure/B3621211.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3621220.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3621221.png)


![(4-BROMOPHENYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3621245.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B3621253.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3621257.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3621263.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-phenylbutanamide](/img/structure/B3621298.png)
![N-[4-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3621305.png)
